5-Bromo-2-(methylsulfinyl)pyridine
Overview
Description
5-Bromo-2-(methylsulfinyl)pyridine: is an organic compound with the molecular formula C6H6BrNOS. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a methylsulfinyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylsulfinyl)pyridine typically involves the bromination of 2-(methylsulfinyl)pyridine. One common method includes the reaction of 2-(methylsulfinyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of diethyl malonate and alkali metal to generate salts, followed by condensation with 5-nitryl-2-chloropyridine. The product undergoes decarboxylation and subsequent bromination to yield this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-(methylsulfinyl)pyridine can undergo oxidation reactions, where the methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The compound can be reduced to form 5-Bromo-2-(methylthio)pyridine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like organolithium or Grignard reagents are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: 5-Bromo-2-(methylsulfonyl)pyridine.
Reduction: 5-Bromo-2-(methylthio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-(methylsulfinyl)pyridine is used as a building block in organic synthesis. It is particularly valuable in the synthesis of heterocyclic compounds and as an intermediate in the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a precursor for the synthesis of pharmaceutical agents and bioactive molecules .
Industry: The compound finds applications in the development of agrochemicals and materials science. It is used in the synthesis of compounds with specific properties required for industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylsulfinyl)pyridine is primarily related to its ability to undergo various chemical transformations. The presence of the bromine atom and the methylsulfinyl group allows for selective reactions, making it a versatile intermediate. In biological systems, its derivatives may interact with specific molecular targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
5-Bromo-2-(methylthio)pyridine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-Bromo-5-(methylsulfinyl)pyridine: Positional isomer with the bromine and methylsulfinyl groups swapped.
5-Bromo-2-(methylsulfonyl)pyridine: Oxidized form with a sulfonyl group instead of a sulfinyl group.
Uniqueness: 5-Bromo-2-(methylsulfinyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and methylsulfinyl groups allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-2-methylsulfinylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-10(9)6-3-2-5(7)4-8-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMVPDIRAHTPSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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